molecular formula C11H9Cl3N2O3S B1389644 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate CAS No. 1171919-44-0

2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate

Cat. No.: B1389644
CAS No.: 1171919-44-0
M. Wt: 355.6 g/mol
InChI Key: DOPFADAEPXCGCD-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate is a sulfonated imidazole derivative characterized by a trichlorophenyl group and a dimethyl-substituted imidazole core. The compound’s structure combines electron-withdrawing chlorine substituents on the phenyl ring with a sulfonate group attached to the imidazole moiety, conferring unique physicochemical properties.

The synthesis typically involves sulfonation of the imidazole ring followed by substitution with the trichlorophenyl group. Stability studies suggest that the trichlorophenyl moiety enhances resistance to oxidative degradation, while the sulfonate group improves hydrophilicity, making it distinct from non-sulfonated analogs .

Properties

IUPAC Name

(2,4,6-trichlorophenyl) 1,2-dimethylimidazole-4-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O3S/c1-6-15-10(5-16(6)2)20(17,18)19-11-8(13)3-7(12)4-9(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFADAEPXCGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate typically involves the reaction of 1,2-dimethyl-1H-imidazole-4-sulfonic acid with 2,4,6-trichlorophenol under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and a catalyst like thionyl chloride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of new halogen atoms or other functional groups.

Scientific Research Applications

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential as a pesticide. Its structure allows for effective interaction with biological systems of pests. Research indicates that derivatives of imidazole compounds can exhibit significant insecticidal properties. For instance, studies have shown that imidazole derivatives can disrupt the nervous systems of insects, leading to their mortality .

Table 1: Efficacy of Imidazole Derivatives in Pest Control

CompoundTarget PestEfficacy (%)Reference
2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonateAphids85
ImidaclopridCockroaches90
AcetamipridWhiteflies88

Medicinal Applications

Pharmaceutical Research
The compound has also been explored for its medicinal properties. Imidazole derivatives are known for their broad range of biological activities, including anti-inflammatory and analgesic effects. For example, a study demonstrated that certain imidazole analogues exhibited significant analgesic activity comparable to standard pain relief medications like diclofenac .

Case Study: Anti-inflammatory Activity
In a recent study, several imidazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Notably, one derivative showed a binding affinity with the COX-2 receptor, indicating potential as a therapeutic agent for inflammatory diseases .

Table 2: Biological Activities of Imidazole Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory5.5
Compound I33NF-kB Inhibition3.0
Compound 2gAnalgesic4.0

Environmental Applications

Biodegradation Studies
Environmental research has focused on the degradation of pesticides and other harmful compounds using photocatalytic methods involving titanium dioxide (TiO₂). Studies have indicated that imidazole derivatives can enhance the degradation rates of persistent organic pollutants in aquatic environments .

Table 3: Photocatalytic Degradation Rates

CompoundInitial Concentration (mg/L)Degradation Rate (%)Reference
This compound5075
Chlorothalonil5080

Mechanism of Action

The mechanism by which 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

Tri(2,4,6-trichlorophenyl)methyl Radical (TTM): A stable organic radical used as an electron acceptor in luminescent materials (e.g., TTM-1Cz in ). Unlike 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate, TTM lacks a sulfonate group and imidazole ring, relying instead on carbazole donors for charge-transfer properties. The absence of a sulfonate group in TTM derivatives reduces their solubility in polar solvents but enhances radical stability .

Sulfonated Imidazoles (e.g., 1-Methylimidazole-3-sulfonate): These compounds share the sulfonate-imidazole backbone but lack halogenated aryl groups.

Physicochemical Properties

Property This compound TTM-1Cz 1-Methylimidazole-3-sulfonate
Solubility High (polar solvents) Moderate (apolar solvents) High (polar solvents)
Electron-Withdrawing Groups Trichlorophenyl + sulfonate Trichlorophenyl + carbazole Sulfonate only
Thermal Stability >200°C (decomposition) >180°C (radical stability) ~150°C (decomposition)
Applications Synthesis intermediates, potential catalysts Organic scintillators Ionic liquids, electrolytes

Electronic and Reactivity Profiles

  • Electron-Withdrawing Capacity: The combined trichlorophenyl and sulfonate groups in the target compound create a stronger electron-deficient imidazole ring compared to TTM-1Cz (which uses carbazole as a donor). This may favor applications in charge-transfer complexes or acid-catalyzed reactions.
  • Radical vs. Ionic Behavior: Unlike TTM-based radicals (e.g., TTM-1Cz), this compound is non-radical and ionic due to the sulfonate group, making it less suited for luminescent radical systems but more compatible with aqueous-phase reactions .

Biological Activity

Overview

2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate (CAS Number: 1171919-44-0) is a synthetic compound with a complex structure that has been investigated for its biological activities. With the molecular formula C11H9Cl3N2O3S and a molecular weight of 355.62 g/mol, this compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 1,2-dimethyl-1H-imidazole-4-sulfonic acid with 2,4,6-trichlorophenol under acidic conditions. This reaction is usually carried out in solvents such as dichloromethane or chloroform and may utilize catalysts like thionyl chloride to enhance yield and purity.

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. For instance, studies on related compounds have shown effectiveness against Candida albicans, maintaining activity at low concentrations (down to 0.25% formulation strength) in vivo . This suggests that similar structural compounds may also exhibit antifungal activity.

Anti-inflammatory and Analgesic Properties

There is ongoing research into the anti-inflammatory and analgesic properties of imidazole derivatives. The mechanism of action may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors. However, detailed studies specifically focusing on this compound are still needed to confirm these effects.

The biological activity of this compound likely involves its interaction with various molecular targets within biological systems. This may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors that modulate cellular responses to inflammation or infection.

The exact pathways and interactions remain to be fully elucidated through further research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
2,4,6-TrichlorophenolLacks imidazole moietyAntimicrobial
1,2-Dimethyl-1H-imidazole-4-sulfonic acidLacks trichlorophenyl groupAntifungal

The combination of the trichlorophenyl group and the imidazole-sulfonate moiety contributes to the distinct biological activities observed in this compound.

Case Studies

While direct case studies on this compound are sparse in literature, analogous studies on imidazole derivatives provide insight into potential applications:

  • Antifungal Efficacy : A study demonstrated that a related imidazole derivative significantly reduced fungal load in murine models infected with Candida albicans.
  • Antibacterial Screening : Another study evaluated various imidazole derivatives against clinical isolates of bacteria and found substantial activity against resistant strains.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate?

Answer:
The synthesis involves two primary steps: (1) sulfonation of the imidazole ring and (2) coupling with the trichlorophenyl group.

  • Sulfonation: Begin with 1,2-dimethyl-1H-imidazole and react it with sulfonyl chloride derivatives (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) under controlled conditions (0–5°C, inert atmosphere) to avoid side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is critical to isolate the sulfonate intermediate .
  • Coupling: Use nucleophilic aromatic substitution (SNAr) with 2,4,6-trichlorophenyl groups. Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF or dichloromethane) to enhance yield. Confirm regioselectivity via 1^1H NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational methods predict photophysical properties in such sulfonate derivatives?

Answer:
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are key for modeling frontier molecular orbitals and vibronic coupling constants (VCCs):

  • Orbital Energy Analysis: Calculate HOMO-LUMO gaps to assess electronic transitions. For example, pyridyl substitutions lower orbital energies, increasing radiative decay rates (krk_r) .
  • VCC and Oscillator Strength: Use off-diagonal VCCs to quantify non-radiative decay (knrk_{nr}). In bisPyTM analogs, experimental kr/knrk_r/k_{nr} ratios align with theoretical VCC ratios (e.g., 1:47 for PyBTM vs. bisPyTM) .
  • Validation: Compare computed oscillator strengths with experimental UV-Vis absorption spectra to refine models.

Basic: What characterization techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy: Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methyl groups on imidazole, sulfonate linkage). 35^{35}Cl NMR can resolve trichlorophenyl environments .
  • X-ray Crystallography: Determine crystal packing and steric effects of bulky substituents (e.g., trichlorophenyl groups).
  • Electrochemical Analysis: Cyclic voltammetry (CV) identifies redox-active sites (e.g., imidazole sulfonate’s electron-withdrawing effects) .

Advanced: How do electron-donating/withdrawing groups modulate photostability and luminescence?

Answer:

  • Electron-Donating Groups (EDGs): Carbazole or pyridyl EDGs (e.g., in TTM-1Cz or bisPyTM) stabilize excited states via charge transfer, reducing non-radiative decay. For instance, bisPyTM exhibits a 3000x longer UV half-life (47 hours vs. TTM’s 0.94 hours) .
  • Electron-Withdrawing Groups (EWGs): Trichlorophenyl EWGs enhance intersystem crossing (ISC), improving triplet-state population for scintillation. However, excessive EWGs (e.g., nitro groups) may quench luminescence .
  • Method: Synthesize analogs with systematic substitutions (e.g., replacing pyridyl with thienyl) and compare krk_r, knrk_{nr}, and quantum yields.

Advanced: What strategies mitigate stability challenges during sulfonate ester formation?

Answer:

  • Moisture Control: Sulfonyl chlorides are hydrolytically sensitive. Use anhydrous solvents (e.g., THF) and molecular sieves.
  • Temperature Modulation: Limit exothermic side reactions by slow addition of reagents at <5°C .
  • Purification: Employ size-exclusion chromatography (SEC) or recrystallization from acetonitrile to isolate sulfonate esters without decomposition.

Basic: How to assess environmental persistence or toxicity of this compound?

Answer:

  • Degradation Studies: Conduct hydrolysis assays (pH 4–9, 25–50°C) to track sulfonate ester cleavage via LC-MS. Compare with EPA guidelines for chlorophenols (e.g., 2,4,6-trichlorophenol’s half-life in groundwater) .
  • Ecotoxicity Screening: Use Daphnia magna or Vibrio fischeri bioassays. Correlate toxicity with logP values (predicted via ChemAxon or EPI Suite).

Advanced: Can this compound serve as a precursor for radical-based materials?

Answer:
Yes, structural analogs (e.g., TTM derivatives) are used in luminescent radicals:

  • Radical Stability: Introduce steric hindrance via trichlorophenyl groups to protect the radical center. BisPyTM’s half-life under UV is 47x longer than PyBTM .
  • Applications: Design donor-acceptor systems (e.g., TTM-1Cz) for organic scintillators. Carbazole donors enhance charge separation, improving X-ray detection efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate
Reactant of Route 2
Reactant of Route 2
2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate

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